N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide

Description

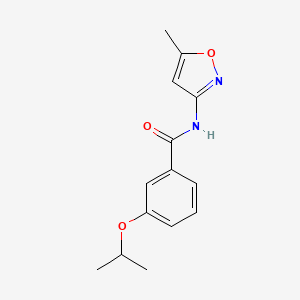

N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide is a benzamide derivative featuring a 5-methylisoxazole moiety linked via an amide bond to a 3-isopropoxy-substituted benzene ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-3-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(2)18-12-6-4-5-11(8-12)14(17)15-13-7-10(3)19-16-13/h4-9H,1-3H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGZJHIARPQOFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976801 | |

| Record name | N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-3-[(propan-2-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6131-75-5 | |

| Record name | N-(5-Methyl-1,2-oxazol-3(2H)-ylidene)-3-[(propan-2-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide typically involves the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the benzamide moiety: This step usually involves the reaction of the oxazole derivative with a benzoyl chloride or benzamide derivative in the presence of a base such as triethylamine.

Introduction of the propan-2-yloxy group: This can be done through an etherification reaction using an appropriate alkyl halide and a base.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole and Benzamide Moieties

Compound 8 : N-{(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-[4-(propan-2-yloxy)phenyl]propan-2-yl}benzamide

- Structural Similarities : Shares the propan-2-yloxybenzamide core.

- Implications: The additional amino alcohol moiety may enhance solubility but reduce blood-brain barrier penetration compared to the target compound .

M10 : 4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfon

- Structural Similarities : Contains the N-(5-methyl-1,2-oxazol-3-yl) group.

- Key Differences : Replaces benzamide with a sulfonamide and adds an imidazole-diazenyl group.

- The diazenyl group may confer photochemical instability .

729583-32-8 : N-(5-methyl-1,2-oxazol-3-yl)-2-thieno[2,3-d]pyrimidin-4-ylsulfanylacetamide

- Structural Similarities : Retains the 5-methylisoxazole group.

- Key Differences: Substitutes benzamide with a thienopyrimidine-sulfanylacetamide chain.

- Implications : The sulfur atom and heteroaromatic system may enhance interactions with metal ions or cysteine residues in enzymes, offering distinct inhibition profiles .

Functional Group Variations and Pharmacological Impact

4-Isopropoxy-N-(4-isopropylphenyl)benzamide

- Structural Similarities : Shares the isopropoxybenzamide scaffold.

- Key Differences : Lacks the 5-methylisoxazole group; instead, features a 4-isopropylphenyl substitution.

- Implications : The bulky isopropyl group may increase steric hindrance, reducing binding affinity to flat aromatic pockets in targets like kinase domains .

Compound 1b : N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide

- Structural Similarities : Includes the 5-methylisoxazole group.

- Key Differences : Introduces a sulfamoyl linker between the benzamide and isoxazole.

- Implications : The sulfonamide group may improve solubility but could limit passive diffusion across membranes compared to the target compound’s ether linkage .

Kinase Inhibitors (e.g., Ponatinib Analogues)

- Example: N-(5-tert-butyl-4,5-dihydro-1,2-oxazol-3-yl)-3-{2-[6-(cyclopropylamino)-9H-purin-9-yl]ethynyl}-4-methylbenzamide

- Comparison : The tert-butyl and ethynyl groups in this compound enhance hydrophobic interactions with kinase ATP-binding pockets. In contrast, the target compound’s isopropoxy group may favor interactions with polar residues.

Anticancer Agents (e.g., EGFR Inhibitors)

- Example : N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b)

- Comparison : The sulfamoyl group in 1b may enhance binding to EGFR’s extracellular domain, whereas the target compound’s isopropoxy group could target intracellular kinase domains.

Data Tables

Table 1. Structural and Functional Comparison

Biological Activity

Overview

N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-yloxy)benzamide is a synthetic organic compound classified as a benzamide. Compounds in this class are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article focuses on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C15H18N2O2

- CAS Number : 6131-75-5

- Molecular Weight : 258.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazole ring and the benzamide moiety are key functional groups that may modulate enzyme activity or receptor interactions.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Recent studies have indicated that benzamide derivatives possess significant antimicrobial activity. For example, similar compounds have shown effectiveness against various bacterial strains, including MRSA and MSSA. The structure of this compound suggests potential antimicrobial properties due to its ability to disrupt bacterial cell division.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| FZ100 | 0.25 | MRSA |

| FZ116 | 0.8 | E. coli |

Neuroleptic Activity

Benzamides have been studied for their neuroleptic properties. For instance, compounds structurally related to this compound have been evaluated for their ability to reduce stereotyped behaviors in animal models of psychosis. This suggests that our compound might exhibit similar neuroleptic effects.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A recent study focused on benzamide derivatives demonstrated that modifications in the structure could enhance antimicrobial potency. The introduction of specific substituents on the benzene ring significantly improved activity against gram-positive bacteria.

- The study found that derivatives with a methyl group at the oxazole position exhibited increased efficacy against Staphylococcus aureus.

-

Neuropharmacological Evaluation :

- In a comparative analysis of various benzamides for neuroleptic activity, compounds with similar structural features to this compound showed promising results in reducing apomorphine-induced stereotyped behavior in rats.

- These findings suggest potential applications in treating psychotic disorders with reduced side effects compared to traditional antipsychotics.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Remarks |

|---|---|---|

| This compound | Antimicrobial; Neuroleptic | Potential for therapeutic applications |

| N-(5-methyl-1,2-isoxazolyl)-3-benzamide | Antimicrobial | Higher potency against MRSA |

| N-(4-propan-2-yloxyphenyl)-benzamide | Neuroleptic | Effective in reducing psychotic symptoms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.